5-Ethyl-2-methoxy-4-methylphenol, also known by its chemical name 5-ethyl-4-methylguaiacol, is an organic compound with the molecular formula and a molecular weight of approximately 166.22 g/mol. This compound is classified as a phenolic compound, specifically a derivative of guaiacol, which is characterized by its aromatic structure and the presence of methoxy and ethyl substituents. It is often studied for its sensory characteristics and applications in various fields, including food science and fragrance formulation.
5-Ethyl-2-methoxy-4-methylphenol can be sourced from various natural and synthetic processes. It is classified under the broader category of phenolic compounds, which are known for their diverse biological activities and sensory properties. The compound has been identified in several studies as contributing to the aroma profiles of certain food products, particularly those with smoky or woody characteristics .
The synthesis of 5-Ethyl-2-methoxy-4-methylphenol can be achieved through several methods:
During synthesis, controlling reaction conditions such as temperature, pressure, and choice of catalyst is crucial to optimize yield and purity. For instance, using a CoNi alloy catalyst has been shown to enhance selectivity during hydrogenation processes .
The molecular structure of 5-Ethyl-2-methoxy-4-methylphenol features a benzene ring substituted with an ethyl group at position five, a methoxy group at position two, and a methyl group at position four. This arrangement contributes to its unique chemical properties and reactivity.
5-Ethyl-2-methoxy-4-methylphenol participates in several chemical reactions typical for phenolic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and catalysts used, which can significantly affect product distribution and yield.
The mechanism of action for 5-Ethyl-2-methoxy-4-methylphenol primarily involves its interaction with biological systems through sensory receptors. As a phenolic compound, it may exhibit antioxidant properties, contributing to its potential health benefits when incorporated into food products.
Research indicates that phenolic compounds like 5-Ethyl-2-methoxy-4-methylphenol can scavenge free radicals, thus playing a role in reducing oxidative stress in biological systems . Additionally, its sensory characteristics suggest it interacts with olfactory receptors, influencing aroma perception.
While specific data on density and boiling point are not readily available for 5-Ethyl-2-methoxy-4-methylphenol, typical physical properties for similar phenolic compounds include:
The chemical properties include:
5-Ethyl-2-methoxy-4-methylphenol finds applications in various scientific fields:
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